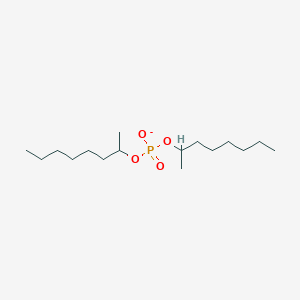
Dioctan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctan-2-yl phosphate is an organophosphorus compound that features a phosphate group bonded to an octyl chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioctan-2-yl phosphate typically involves the reaction of octanol with phosphorus oxychloride or phosphorus trichloride in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product. For example, the reaction can be carried out in an inert atmosphere using solvents like dichloromethane or toluene, with the temperature maintained between 0°C and 25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the yield and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctan-2-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert this compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and various substituted organophosphorus compounds. These products can be further utilized in different applications, ranging from chemical synthesis to material science.
Applications De Recherche Scientifique
Dioctan-2-yl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a model compound for studying phosphate metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting phosphate-related pathways.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dioctan-2-yl phosphate involves its interaction with molecular targets, such as enzymes and receptors, through its phosphate group. This interaction can modulate various biochemical pathways, including those involved in energy metabolism and signal transduction. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dioctan-2-yl phosphate include:
- Dioctyl phosphate
- Dihexyl phosphate
- Didecyl phosphate
Uniqueness
This compound is unique due to its specific chain length and the presence of a secondary phosphate group, which imparts distinct chemical and physical properties. These properties make it particularly suitable for applications requiring specific reactivity and stability profiles.
Propriétés
Numéro CAS |
86041-56-7 |
|---|---|
Formule moléculaire |
C16H34O4P- |
Poids moléculaire |
321.41 g/mol |
Nom IUPAC |
dioctan-2-yl phosphate |
InChI |
InChI=1S/C16H35O4P/c1-5-7-9-11-13-15(3)19-21(17,18)20-16(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1 |
Clé InChI |
DXQYKFGICLVQFD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC(C)OP(=O)([O-])OC(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


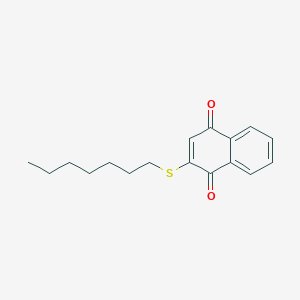
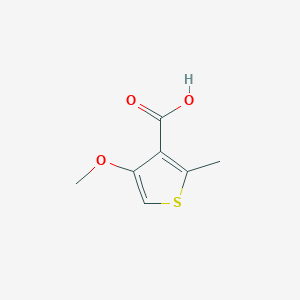
![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)

![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)
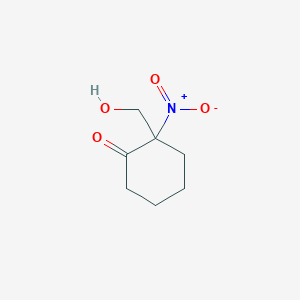
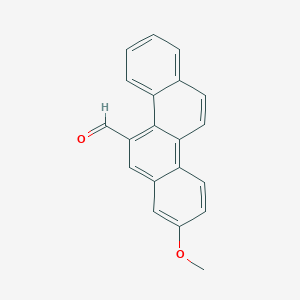
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl-](/img/structure/B14401999.png)
![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)
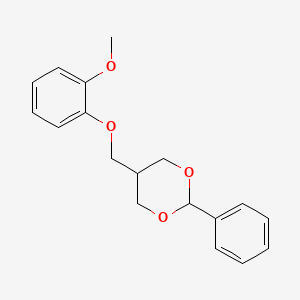
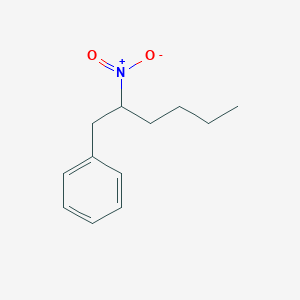
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
